Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)

Coenzyme A, S-benzenepropanoate structure
117411-09-3 structure
Nombre del producto:Coenzyme A, S-benzenepropanoate
Número CAS:117411-09-3
MF:C30H44N7O17P3S
Megavatios:899.693460000001
CID:203914
PubChem ID:3081660

Coenzyme A, S-benzenepropanoate Propiedades químicas y físicas

Nombre e identificación

    • Coenzyme A,S-benzenepropanoate
    • phenylpropionyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Coenzyme A, phenylpropionyl-
    • Phenylpropionyl-coa
    • S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)
    • 3-phenylpropanoyl-CoA
    • Coenzyme A, S-benzenepropanoate
    • 3-phenylpropionyl-coenzyme A
    • dihydrocinnamoyl-CoA
    • 3-phenylpropionyl-CoA
    • dihydrocinnamoyl-coenzyme A
    • 117411-09-3
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
    • DTXSID50922420
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}
    • CHEBI:85675
    • 3-Phenylpropionyl CoA
    • C30H44N7O17P3S
    • Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;
    • SCHEMBL1490244
    • Q27158699
    • Renchi: InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)
    • Clave inchi: HYSDRCZPYSOWME-UHFFFAOYSA-N
    • Sonrisas: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CCC1C=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 899.173
  • Masa isotópica única: 899.173
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 9
  • Recuento de receptores de enlace de hidrógeno: 22
  • Recuento de átomos pesados: 58
  • Cuenta de enlace giratorio: 23
  • Complejidad: 1540
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 389Ų
  • Xlogp3: -3.8

Propiedades experimentales

  • Denso: 1.76
  • índice de refracción: 1.702
  • PSA: 425.34000
  • Logp: 2.55930

Coenzyme A, S-benzenepropanoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt
1.2S:CH2Cl2, overnight, rt
1.3R:Et3N, S:CH2Cl2, rt
2.1S:H2O, S:THF, overnight, rt, pH 8.5
3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
3.2R:Cl3CCO2H, S:H2O
Referencia
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 2

Condiciones de reacción
1.1
Referencia
Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis
By Zhang, Lihan et al, Angewandte Chemie, 2015, 54(45), 13462-13465

Synthetic Routes 3

Condiciones de reacción
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referencia
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 4

Condiciones de reacción
1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled
1.2R:ClCO2Et, 10 min, rt; 2 h, rt
1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0
1.4R:HClO4, S:H2O, pH 4.5
Referencia
Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA
By Sobhi, Hany F. et al, Analytical Biochemistry, 2010, 401(1), 114-124

Coenzyme A, S-benzenepropanoate Raw materials

Coenzyme A, S-benzenepropanoate Preparation Products

Coenzyme A, S-benzenepropanoate Literatura relevante

Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.